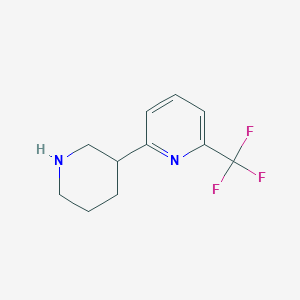

2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine

Beschreibung

BenchChem offers high-quality 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H13F3N2 |

|---|---|

Molekulargewicht |

230.23 g/mol |

IUPAC-Name |

2-piperidin-3-yl-6-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)10-5-1-4-9(16-10)8-3-2-6-15-7-8/h1,4-5,8,15H,2-3,6-7H2 |

InChI-Schlüssel |

BFNWWDXYHURYOO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CNC1)C2=NC(=CC=C2)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Monograph: 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine

The following technical guide is structured as a high-level monograph for researchers and drug discovery professionals. It addresses the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine , a specialized building block.

Compound Class: Fluorinated Heterocyclic Amine | Application: Medicinal Chemistry Scaffold

Part 1: Identification & Physicochemical Profile

Chemical Identity

This compound represents a strategic "chiral building block" in drug discovery, offering a conformationally restricted amine motif with a lipophilic trifluoromethyl anchor. Unlike its achiral 4-isomer, the 3-isomer introduces a stereocenter, allowing for vector exploration in protein-ligand interactions.

-

IUPAC Name: 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine

-

Common Name: 2-(3-Piperidyl)-6-(trifluoromethyl)pyridine

-

CAS Number: Note: Specific CAS for the free base is not widely listed in public commercial catalogs. It is frequently synthesized de novo or supplied as the N-Boc protected intermediate (see Synthesis).

-

Reference Analog (4-isomer): CAS 1000523-07-8 (2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine HCl)[1]

-

-

Molecular Formula: C₁₁H₁₃F₃N₂

-

Molecular Weight: 230.23 g/mol

-

SMILES: FC(F)(F)c1cccc(n1)C2CCCNC2

Calculated Properties (In Silico)

The following properties are derived from consensus molecular modeling of the free base.

| Property | Value | Implication for Drug Design |

| cLogP | ~2.1 - 2.4 | Moderate lipophilicity; good for CNS penetration or membrane permeability. |

| TPSA | ~25 Ų | Low polar surface area, favorable for oral bioavailability. |

| pKa (Piperidine N) | ~9.5 - 10.0 | Highly basic; likely protonated at physiological pH (cationic interaction). |

| pKa (Pyridine N) | ~1.5 - 2.0 | Weakly basic due to the electron-withdrawing -CF₃ group. |

| H-Bond Donors | 1 (NH) | Key handle for hydrogen bonding or further derivatization. |

| Stereochemistry | 1 Chiral Center | Exists as (R) and (S) enantiomers. |

Part 2: Synthetic Methodologies

Route A: Suzuki-Miyaura Cross-Coupling (Recommended)

This modular approach couples a commercially available halopyridine with a protected piperidine metalloid.

Step 1: Coupling

-

Reagents: 2-Bromo-6-(trifluoromethyl)pyridine + tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base/Solvent: K₂CO₃ / Dioxane:Water (4:1).

-

Conditions: 80–100°C, inert atmosphere (N₂).

Step 2: Deprotection

-

Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.

-

Outcome: Yields the amine salt (TFA or HCl), which is often more stable than the free base.

Route B: Reduction of Bipyridine Precursors

-

Precursor: 6-(Trifluoromethyl)-2,3'-bipyridine.

-

Method: Hydrogenation (H₂, PtO₂ or Pd/C) in acidic media.

-

Limitation: This method often yields the racemic mixture and may result in over-reduction of the trifluoromethyl-pyridine ring if not carefully controlled.

Visualization of Synthetic Workflow

Figure 1: Modular synthesis via Suzuki coupling allows for the use of enantiopure piperidine boronic esters.

Part 3: Medicinal Chemistry Applications[2]

Structural Utility & Bioisosterism

The 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine scaffold serves as a robust bioisostere for phenyl-piperidines or other bi-aryl systems.

-

Fluorine Effect: The -CF₃ group at position 6 metabolically blocks a labile site (preventing oxidation) and increases lipophilicity (LogP modulation).

-

Vector Control: Unlike the linear 4-isomer, the 3-isomer projects the amine vector at a ~120° angle relative to the aromatic core, accessing different pockets in GPCRs or kinases.

SAR Logic: Chirality as a Design Tool

Because C3 of the piperidine is chiral, this scaffold allows for "chiral switching."

-

Scenario: If a hit molecule uses the racemate, separating the (R) and (S) isomers often reveals that one enantiomer drives potency while the other contributes to off-target toxicity or metabolic instability.

-

Protocol: Synthesize both enantiomers using chiral N-Boc-3-boronopiperidines (commercially available) to establish the eudismic ratio early in the lead optimization phase.

Strategic Diagram: SAR Decision Tree

Figure 2: Workflow for utilizing the chiral 3-isomer to optimize binding affinity and selectivity.

Part 4: Handling & Safety Protocols

Signal Word: WARNING (Based on analogous amines)

| Hazard Class | Statement | Precaution |

| Skin Irritant | H315: Causes skin irritation. | Wear nitrile gloves; wash immediately upon contact. |

| Eye Irritant | H319: Causes serious eye irritation. | Use safety goggles; access to eyewash station required. |

| Acute Toxicity | H302: Harmful if swallowed (Predicted). | Do not eat/drink in lab; handle in fume hood. |

| Storage | Hygroscopic (HCl salt). | Store under inert gas (Ar/N₂) at 2–8°C. |

Self-Validating Protocol:

-

TLC Monitoring: Use 5% MeOH in DCM with 1% NH₄OH. The free base will streak; the Boc-intermediate will run higher (Rf ~0.6). Stain with Ninhydrin (free amine) or UV (pyridine).

-

NMR Verification: Look for the characteristic -CF₃ coupling in ¹³C NMR (quartet, J ~270 Hz) and the diagnostic pyridine protons.

References

-

SciSupplies Catalog. 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride (Analog Reference). Retrieved from .

-

National Institutes of Health (NIH) - PubChem. Synthesis of Trifluoromethylpyridines. Retrieved from .

-

MDPI Molecules. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines. Retrieved from .

-

Google Patents. Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds (Precursor Synthesis). WO2015151116A2. Retrieved from .

Sources

Physicochemical Profiling and Analytical Validation of 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone of rational drug design. The compound 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine represents a highly versatile building block, combining the metabolic robustness of a trifluoromethylated pyridine with the tunable basicity and solubility of a piperidine ring.

As a Senior Application Scientist, I approach the structural validation of such fluorinated N-heterocycles not merely as a checklist of analytical outputs, but as a self-validating system where inherent chemical behavior dictates the analytical strategy. This guide details the molecular weight, formula derivation, structural causality, and the rigorous analytical protocols required to validate this compound for pharmaceutical applications.

Structural Elucidation & Physicochemical Profiling

The molecular formula of 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine is derived by mapping its three distinct structural modules:

-

Pyridine Core: A disubstituted pyridine ring (

). -

Trifluoromethyl Group: Attached at the C6 position (

). -

Piperidin-3-yl Ring: Attached at the C2 position (

).

Combining these modules yields the empirical formula

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters essential for mass spectrometric tuning and pharmacokinetic modeling:

| Parameter | Value | Causality / Significance |

| Molecular Formula | Defines the isotopic envelope and exact mass. | |

| Average Molecular Weight | 230.23 g/mol | Used for bulk stoichiometric calculations[1]. |

| Monoisotopic Exact Mass | 230.1031 Da | Target mass for High-Resolution Mass Spectrometry (HRMS)[2]. |

| Observed m/z | 231.1104 | The primary ion expected in positive-mode ESI. |

| Hydrogen Bond Donors | 1 | Contributed by the secondary amine of the piperidine ring. |

| Hydrogen Bond Acceptors | 2 | Contributed by the pyridine nitrogen and piperidine nitrogen. |

| Rotatable Bonds | 1 | The C-C bond linking the pyridine and piperidine rings. |

Causality in Drug Design: The E-E-A-T Perspective

Why synthesize this specific scaffold? In drug discovery, every functional group must justify its presence. The architecture of 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine is engineered to overcome common pharmacokinetic bottlenecks.

-

The Trifluoromethyl (

) Module: The -

The Piperidine Module: While the

group drives lipophilicity, the piperidin-3-yl ring counterbalances this by introducing a basic secondary amine (pKa ~9-10). This ensures the molecule remains partially ionized at physiological pH, drastically improving aqueous solubility and providing a critical hydrogen-bond donor for target engagement.

Pharmacological impact of the structural modules in the target compound.

Analytical Validation Protocols: A Self-Validating System

To establish absolute trustworthiness in the structural identity of

Protocol 1: High-Resolution LC-MS (HR-LC-MS) for Formula Verification

Causality: The basic piperidine nitrogen readily accepts a proton in acidic mobile phases. Therefore, positive-ion Electrospray Ionization (ESI+) is the most sensitive and logical choice for this compound[5].

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v). Self-Validation: The formic acid ensures complete protonation of the piperidine ring, maximizing the

signal. -

Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

-

Mass Spectrometric Detection: Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer[2]. Calibrate the instrument using a standard tuning mix to ensure mass accuracy is within < 2 ppm.

-

Data Analysis: Extract the chromatogram for the exact mass of 231.1104 m/z . Analyze the isotopic distribution (M+1, M+2) to confirm it matches the theoretical isotopic envelope for

.

Protocol 2: Multinuclear NMR Spectroscopy for Connectivity

Causality: While HRMS confirms the atoms present, it does not confirm their arrangement.

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (

) or DMSO- -

and

-

Acquisition: Acquire a

-

2D Connectivity (HMBC): Perform Heteronuclear Multiple Bond Correlation (HMBC) to observe the long-range coupling between the piperidine aliphatic protons and the C2 carbon of the pyridine ring, definitively proving the attachment point.

Analytical workflow for the molecular weight and formula validation of the compound.

References

-

Nair, A. S., et al. (2022). "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." Processes, 10(10), 2054.[Link]

-

Hughes, N. (2023). "High Resolution Mass Spectrometry for Drug Discovery and Development." Journal of Drug Metabolism & Toxicology.[Link]

-

"Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis." National Center for Biotechnology Information (NCBI) - PMC, 2023.[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

The Trifluoromethylpyridine-Piperidine Nexus: Physicochemical Tuning and Synthetic Strategy in Drug Design

[1]

Executive Summary

The integration of a trifluoromethyl (

By leveraging the strong electron-withdrawing nature of the

This guide analyzes the physicochemical impact of this scaffold, details robust synthetic routes for its construction, and provides self-validating protocols for its characterization.

Part 1: Physicochemical Profiling & Mechanistic Insights

Electronic Modulation and Depression

The most critical property of the TFMP-Pip scaffold is the electronic influence of the

-

The Basicity Shift: An unsubstituted 2-aminopyridine has a

of approximately 6.86. Introducing a -

Therapeutic Implication: Many GPCR and kinase inhibitors fail due to hERG channel blockade, which is often driven by basic amines (cationic at physiological pH) interacting with the channel's pore. By dropping the

of the pyridine-piperidine system below 4.0, the molecule remains largely neutral at physiological pH (7.4), drastically reducing hERG affinity while maintaining H-bond acceptor capability.

Table 1: Comparative Physicochemical Properties

| Scaffold Variant | LogP (Est.) | Metabolic Liability | hERG Risk | |

| 2-Amino-pyridine | ~6.86 | 0.9 | High (Ring oxidation) | High (Cationic) |

| 2-Amino-4-Cl-pyridine | 3.85 | 1.1 | Moderate | Moderate |

| 2-Amino-4- | 2.98 | 1.6 | Low (Blocked) | Low (Neutral) |

| 2-Amino-5- | ~3.2 | 1.6 | Low | Low |

Mechanistic Note: The

group acts as a "metabolic wall."[2] Its high C-F bond strength (~116 kcal/mol) renders it inert to Cytochrome P450 (CYP) oxidation. Furthermore, its steric bulk (Van der Waals radius similar to an isopropyl group) shields adjacent ring positions from enzymatic attack.

Lipophilicity and Solubility

While the

-

Solubility Vector: The piperidine nitrogen (if not directly attached to the pyridine) or the 4-position of the piperidine can be derivatized with polar groups (hydroxyls, amides) to tune the LogD without disrupting the aromatic core's electronic properties.

Part 2: Synthetic Methodologies

Constructing the TFMP-Pip scaffold requires choosing between Nucleophilic Aromatic Substitution (

Method A: Nucleophilic Aromatic Substitution ( )

This is the preferred "Green Chemistry" route for electron-deficient pyridines (e.g., 2-chloro-3-trifluoromethylpyridine or 2-chloro-5-trifluoromethylpyridine). The

-

Scope: Works best when the halogen leaving group is ortho or para to the pyridine nitrogen and the

group. -

Advantages: Metal-free, scalable, high yield.

Method B: Buchwald-Hartwig Amination

For less activated systems (e.g., where the

-

Catalyst System:

with bulky phosphine ligands (e.g., Xantphos or BINAP) prevents catalyst deactivation by the pyridine nitrogen. -

Base:

or

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing TFMP-Pip analogs.

Figure 1: Synthetic decision tree for Trifluoromethylpyridine-Piperidine conjugates based on electronic activation.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: General Coupling for 2-Amino-5- -Pyridine Derivatives

Objective: Synthesize 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate.

Reagents:

-

2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

Ethyl isonipecotate (Piperidine derivative) (1.2 eq)

- (anhydrous, 2.0 eq)

-

Solvent: DMF or DMSO (Dry)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-5-(trifluoromethyl)pyridine (e.g., 1.0 g) in DMF (10 mL).

-

Addition: Add Ethyl isonipecotate followed by

. -

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Validation Step: Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot (

) should disappear, and a new fluorescent spot (

-

-

Workup: Cool to room temperature. Pour into ice-water (50 mL). The product often precipitates as a solid.

-

If solid: Filter, wash with water, and dry.

-

If oil: Extract with EtOAc (3x), wash organic layer with LiCl solution (to remove DMF), dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Protocol 2: Microsomal Metabolic Stability Assay

Objective: Quantify the metabolic shielding effect of the

Procedure:

-

Preparation: Prepare a 10 mM stock solution of the TFMP-Pip compound in DMSO.

-

Incubation: Dilute to 1

in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein). -

Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins into acetonitrile (containing internal standard) to quench.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines half-life (-

Success Criteria: A

mins indicates excellent metabolic stability, typical for this scaffold.

-

Part 4: Structural Case Studies & Applications

The TFMP-Pip scaffold is not merely a linker; it is a bioactive pharmacophore.

Case Study: Pexidartinib (Turalio)

While Pexidartinib links the

Pathway Visualization: The "Metabolic Shield" Effect

The following diagram illustrates how the

Figure 2: Mechanism of metabolic stabilization provided by the trifluoromethyl group.

References

-

Synthesis of Substituted

-Trifluoromethyl Piperidinic Derivatives. Molecules, 2017. -

A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry. BenchChem Technical Guides, 2025.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 2022.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Pharmaceuticals, 2025.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif. Journal of Pesticide Science, 2020.

6-Trifluoromethyl-2-(3-piperidinyl)pyridine: Synonyms, Scaffold Utility, and Synthetic Methodologies

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a proven tactic for enhancing metabolic stability, modulating basicity, and improving lipophilic efficiency. 6-Trifluoromethyl-2-(3-piperidinyl)pyridine represents a highly versatile, privileged scaffold. By combining the electron-withdrawing, metabolically robust trifluoromethyl (

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a comprehensive overview of this compound’s nomenclature, physicochemical profile, and a self-validating synthetic methodology designed for high-yield integration into drug discovery pipelines.

Chemical Nomenclature and Synonyms

Chemical databases and vendor catalogs frequently utilize disparate naming conventions. To ensure accurate literature querying and procurement, researchers must recognize the full spectrum of synonyms for this scaffold.

-

IUPAC Name: 2-(piperidin-3-yl)-6-(trifluoromethyl)pyridine

-

Common Synonyms:

-

3-(6-(trifluoromethyl)pyridin-2-yl)piperidine

-

6-trifluoromethyl-2-(3-piperidinyl)pyridine

-

2-(3-piperidyl)-6-(trifluoromethyl)pyridine

-

-

Stereochemical Designations: Because the C3 position of the piperidine ring is a chiral center, the scaffold exists as two distinct enantiomers: (R)- 2-(piperidin-3-yl)-6-(trifluoromethyl)pyridine and (S)- 2-(piperidin-3-yl)-6-(trifluoromethyl)pyridine. Enantiopure building blocks are typically required for advanced clinical candidates to avoid off-target toxicity.

Physicochemical Profiling

Understanding the physicochemical properties of this scaffold is essential for predicting its behavior in biological systems. Data derived from structural regioisomers, such as 2-(piperidin-4-yl)-4-(trifluoromethyl)pyridine, confirms the favorable drug-like properties inherent to this class of molecules[1].

| Property | Value | Implication for Drug Design |

| Molecular Weight | 230.23 g/mol | Highly compliant with Lipinski’s Rule of 5; leaves ample "molecular weight budget" for further elaboration. |

| Formula | High | |

| TPSA | 24.92 Ų | A Topological Polar Surface Area < 90 Ų strongly predicts excellent Blood-Brain Barrier (BBB) penetrance. |

| Calculated LogP | ~2.1 | Balanced lipophilicity ensures target membrane permeability without excessive non-specific binding. |

| H-Bond Donors | 1 | The secondary amine acts as a critical donor for binding pocket interactions. |

| H-Bond Acceptors | 2 | Pyridine and piperidine nitrogens facilitate orthogonal hydrogen bonding. |

Pharmacophore Utility in Drug Discovery

The 6-trifluoromethylpyridine moiety is not merely a structural spacer; it is a functional pharmacophore. The

Application in NaV1.8 Inhibitors:

The combination of a 6-(trifluoromethyl)pyridine core with heterocycloalkyl groups (such as 3-piperidinyl) has been explicitly utilized in the development of voltage-gated sodium channel (NaV1.8) inhibitors[2]. These inhibitors are currently under intense investigation for the treatment of neuropathic pain and multiple sclerosis[3]. The piperidine ring provides the necessary basicity to form a salt bridge with acidic residues in the NaV1.8 binding domain, while the

Validated Synthetic Methodology

To synthesize this scaffold de novo, a three-phase protocol is recommended. This methodology is designed as a self-validating system , ensuring that intermediate failures are caught immediately via orthogonal analytical checks.

Note: Handling fluorinated pyridine precursors requires stringent safety measures, as related building blocks like 2-fluoro-6-(trifluoromethyl)pyridine are classified as flammable and acutely toxic[4]. Always perform these reactions in a well-ventilated fume hood.

Phase 1: Suzuki-Miyaura Cross-Coupling

-

Objective: Form the C-C bond between the pyridine and the piperidine precursor.

-

Reagents: 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq) and N-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester (1.1 eq).

-

Catalyst & Base:

(0.05 eq) and -

Causality: The bidentate dppf ligand is specifically chosen to suppress competitive dehalogenation, efficiently driving oxidative addition into the electron-deficient C-Br bond. Water is essential to hydrolyze the boronic ester into the active boronic acid species.

-

Self-Validation: Monitor via LC-MS. The reaction is deemed successful when the starting bromide (

226) is fully consumed, yielding the Boc-protected tetrahydropyridine intermediate (

Phase 2: Olefin Hydrogenation

-

Objective: Reduce the tetrahydropyridine double bond to yield the saturated piperidine ring.

-

Reagents: 10% Pd/C (0.1 eq by weight),

gas (1 atm), in Methanol. -

Causality: A mild 1 atm hydrogen pressure is utilized because the electron-deficient trifluoromethylpyridine ring is highly resistant to reduction under these conditions, allowing for perfect chemoselectivity toward the isolated olefin.

-

Self-Validation:

NMR of a crude aliquot must show the complete disappearance of the vinylic proton signal (typically around

Phase 3: Boc Deprotection

-

Objective: Unmask the secondary amine to yield the final target scaffold.

-

Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 v/v) at 25°C for 2 hours.

-

Causality: The 1:4 ratio of TFA to DCM provides a sufficiently acidic environment to rapidly cleave the tert-butyl carbamate without inducing side reactions or requiring harsh thermal conditions.

-

Self-Validation: LC-MS must show a mass shift from

331 (Boc-protected) to the final product mass of

Workflow Visualization

Figure 1: Step-by-step synthetic workflow and self-validating QC checkpoints for the target scaffold.

References

- US20220227732A1 - Pyridine carboxamide compounds for inhibiting nav1.

Sources

The 2-Substituted-6-(trifluoromethyl)pyridine Scaffold: A Technical Guide to Synthesis, Functionalization, and Therapeutic Applications

Executive Summary

The 6-(trifluoromethyl)pyridin-2-yl moiety has emerged as a privileged scaffold in modern medicinal chemistry and agrochemical development. The incorporation of the strongly electron-withdrawing and lipophilic trifluoromethyl (-CF3) group significantly alters the physicochemical properties of the pyridine core. It modulates the basicity of the pyridine nitrogen, enhances metabolic stability against cytochrome P450 oxidation, and improves membrane permeability[1]. This whitepaper provides an in-depth analysis of the synthetic methodologies used to functionalize this scaffold, explores its structure-activity relationships (SAR), and details its applications in contemporary drug discovery.

Chemical Rationale and Scaffold Properties

The strategic placement of a -CF3 group at the 6-position of a pyridine ring serves multiple mechanistic purposes in drug design.

-

Electronic Effects: The strong inductive (-I) effect of the -CF3 group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This makes the 2-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].

-

Metabolic Stability: The robust C-F bonds resist oxidative degradation, a common metabolic liability for unsubstituted pyridines[1].

-

Chiral Induction: Derivatives such as 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol serve as crucial chiral building blocks. The stereocenter adjacent to the bulky -CF3-pyridine core provides rigid spatial orientation, which is critical for the target selectivity of advanced macrocycles and kinase inhibitors[1].

Synthetic Strategies and Validated Protocols

The functionalization of 6-(trifluoromethyl)pyridines requires carefully tuned conditions due to the distinct electronic environment created by the -CF3 group. Below are two field-proven methodologies for generating 2-substituted derivatives.

Protocol 1: Iridium-Catalyzed C-H Borylation

Causality & Rationale: Traditional Miyaura borylation of 2-halo-6-(trifluoromethyl)pyridines is notoriously problematic. The α-borylated pyridine intermediates are unstable and prone to rapid in situ Suzuki homocoupling[3]. To circumvent this, Iridium-catalyzed C-H borylation is employed. This method leverages the steric bulk of the dtbpy ligand to direct the Iridium complex to the least sterically hindered C-H bond, while the -CF3 group acidifies adjacent protons, ensuring high regioselectivity without relying on a reactive halide intermediate[3].

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, dissolve the starting material (e.g., 2-fluoro-4-(trifluoromethyl)pyridine, 1.0 mmol) in dry, degassed solvent (e.g., THF or MTBE)[3].

-

Catalyst Assembly: Add the Iridium precatalyst [Ir(OMe)(COD)]2 (1.5 mol %) and the sterically demanding ligand 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol %).

-

Borylation: Add bis(pinacolato)diboron (B2pin2, 0.5–1.0 equiv). Stir the reaction mixture at ambient temperature for 1 to 2 hours[3].

-

Monitoring: Track the reaction via GC-MS or 1H NMR. The formation of the Bpin-substituted product is indicated by a characteristic broad singlet around 1.38 ppm corresponding to the 12 methyl protons of the Bpin group[3].

-

Isolation: Concentrate under reduced pressure and purify rapidly via flash chromatography (CH2Cl2/hexanes) to minimize decomposition of the sensitive α-borylated species[3].

Protocol 2: SNAr Cross-Coupling for Ether/Amine Linkages

Causality & Rationale: The synthesis of kinase inhibitors often requires linking the CF3-pyridine core to complex phenols or amines. Using Cesium Carbonate (Cs2CO3) in Dimethyl Sulfoxide (DMSO) creates a self-validating SNAr system. DMSO, a polar aprotic solvent, poorly solvates the phenoxide/amide anion, drastically increasing its nucleophilicity. Meanwhile, the -CF3 group acts as an electron sink, stabilizing the Meisenheimer complex intermediate during the addition-elimination sequence[2].

Step-by-Step Methodology:

-

Reagent Mixing: To a solution of the phenol/amine coupling partner (e.g., 56.9 mmol) in anhydrous DMSO (60 mL), add 2-chloro-6-(trifluoromethyl)pyridine (1.1 equiv, 62.6 mmol)[2].

-

Base Addition: Introduce Cs2CO3 (3.0 equiv, 171 mmol). The bulky cesium cation prevents tight ion-pairing, ensuring the nucleophile remains highly active[2].

-

Reaction Execution: Heat the mixture to 80–100 °C under an inert atmosphere for 4–12 hours until complete conversion is observed via LC-MS.

-

Workup: Cool to room temperature, quench with water to precipitate inorganic salts, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMSO.

-

Purification: Dry over Na2SO4, concentrate, and purify via column chromatography to yield the 2-aryloxy or 2-amino derivative[2].

Mechanistic Workflows & Logical Relationships

The divergent synthetic pathways allow researchers to build highly complex molecular architectures from a single, simple precursor.

Divergent synthetic workflows for 2-substituted-6-(trifluoromethyl)pyridine derivatives.

Applications in Drug Discovery and SAR Insights

The versatility of the 2-substituted-6-(trifluoromethyl)pyridine scaffold is reflected in its widespread use across various therapeutic areas. The trifluoromethyl group not only improves pharmacokinetic profiles but also engages in specific halogen bonding within target active sites.

Oncology and Kinase Inhibition

-

Mutant IDH2 Inhibitors: Enasidenib, an FDA-approved drug for acute myeloid leukemia, features a 6-(trifluoromethyl)pyridin-2-yl moiety coupled to a 1,3,5-triazin-2-amine core. The CF3 group is critical for fitting into the hydrophobic pocket of the mutant IDH2 enzyme, while the pyridine nitrogen modulates the molecule's overall pKa[4].

-

JAK1 and BTK Inhibitors: Advanced macrocycles and pyrazole-piperidine ethers targeting Janus Kinase 1 (JAK1) for prurigo nodularis[5], and Bruton's Tyrosine Kinase (BTK) for immunological disorders, heavily utilize this scaffold. The SNAr protocol described above is frequently used to attach the CF3-pyridine to the core pyrazole/piperidine structures[2].

Antiviral and Analgesic Agents

-

Hepatitis B Virus (HBV): Derivatives such as 1-(6-(trifluoromethyl)pyridin-2-yl)thiourea (IR-415 analogs) have demonstrated potent inhibition of HBV DNA replication. These compounds exhibit high-affinity interactions with the HBx protein while maintaining minimal cytotoxicity at higher concentrations[6].

-

TRPV1 Antagonists: In the pursuit of novel analgesics, 6-trifluoromethyl pyridine derivatives act as C-region surrogates in propanamide-based TRPV1 antagonists. These compounds effectively block capsaicin-induced hypothermia and provide strong analgesic activity in vivo[7].

Quantitative SAR Summary

| Compound / Derivative | Target / Indication | Key Substituent at C-2 | Biological Efficacy / Yield | Reference |

| Enasidenib | Mutant IDH2 (Oncology) | 1,3,5-triazin-2-amine | FDA Approved Therapeutic | [4] |

| IR-415 Derivative (Rx-5) | HBx Protein (HBV) | Hydrazine carbothioamide | 82% Yield; High Viral Inhibition | [6],[8] |

| 2-Bpin-4,6-bis(CF3)pyridine | Synthetic Intermediate | Boronic ester (Bpin) | 88% Yield (Ir-Catalyzed) | [3] |

| Pyrazole-piperidine ether | BTK (Immunology) | Aryloxy linkage | High conversion via SNAr | [2] |

| Compound 31 (Propanamide) | TRPV1 (Analgesia) | 3-fluoro-4-methylsulfonyl | Full efficacy in formalin test | [7] |

Conclusion

The 2-substituted-6-(trifluoromethyl)pyridine architecture remains a cornerstone of modern molecular design. By understanding the profound electronic influence of the -CF3 group, chemists can deploy highly efficient, causality-driven synthetic protocols—such as Ir-catalyzed borylation and DMSO-mediated SNAr—to generate diverse libraries. As demonstrated by its presence in FDA-approved therapeutics like Enasidenib and cutting-edge JAK1/BTK inhibitors, mastering the functionalization of this scaffold is essential for accelerating the discovery of next-generation drugs.

References

Sources

- 1. 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol | Benchchem [benchchem.com]

- 2. WO2014068527A1 - Bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. US12268667B2 - JAK1 pathway inhibitors for the treatment of prurigo nodularis - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile [mdpi.com]

Strategic Sourcing Guide: 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine

The following guide details the technical sourcing, synthesis, and quality control strategies for 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine , a specialized heterocyclic building block likely utilized in the development of kinase inhibitors, GPCR modulators (e.g., CGRP antagonists), or ion channel blockers.

Executive Summary: The Scaffold & Its Significance

2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine represents a high-value "privileged scaffold" in medicinal chemistry. Its structure combines a lipophilic, electron-deficient 6-(trifluoromethyl)pyridine moiety (improving metabolic stability and membrane permeability) with a polar, basic piperidin-3-yl ring (offering a vector for solubility and hydrogen bonding).

Critical Sourcing Reality: Unlike its 4-isomer counterparts, the 3-substituted piperidine variant introduces a chiral center, significantly increasing synthetic complexity. As of Q1 2026, this specific molecule is frequently a non-catalog item or a made-to-order intermediate. This guide provides the decision framework for navigating from catalog searches to custom synthesis management.

Chemical Profile & Technical Specifications

Before engaging vendors, you must define the "Critical Quality Attributes" (CQAs) to avoid downstream failure in SAR (Structure-Activity Relationship) studies.

| Property | Specification | Technical Rationale |

| IUPAC Name | 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine | Defines the exact connectivity. |

| Stereochemistry | (R) , (S) , or Racemic | CRITICAL: The 3-position is chiral. Enantiomers often have vastly different biological activities. You must specify the desired enantiomer or request a racemate for resolution. |

| Salt Form | Free Base, HCl, or TFA Salt | HCl is preferred for stability and handling. TFA salts (common from HPLC purification) can be cytotoxic in cell assays. |

| Purity | >95% (HPLC), >98% (ee) | High enantiomeric excess (ee) is vital if sourcing a chiral version. |

| CAS Number | Not widely indexed | Use SMILES for vendor queries: FC(F)(F)c1cccc(n1)C1CNCCC1 |

Vendor Landscape & Sourcing Strategy

Since this compound is likely not "off-the-shelf," a tiered sourcing strategy is required.

Tier 1: Specialized Catalog Vendors (Check First)

These vendors specialize in fluorinated heterocycles and piperidine building blocks. Even if not listed, they may have the precursor on hand.

-

Enamine: The world's largest make-on-demand catalog. Search their "REAL Database" for analogs.

-

Combi-Blocks: Excellent inventory of pyridine and piperidine building blocks.

-

Fluorochem (UK): Specialist in fluorinated pyridines.

-

SpiroChem (Swiss): Premium vendor for bioisosteres and conformationally restricted rings (high probability of having the chiral routes established).

Tier 2: Custom Synthesis Partners (The Likely Route)

If Tier 1 fails, you must contract a CRO. The following are validated for heterocyclic chemistry:

-

WuXi AppTec / Pharmaron: High capacity, cost-effective for scale-up (>10g).

-

Syngene: Strong track record in GMP starting materials.

-

Curia (formerly AMRI): High-quality US/EU based synthesis.

Sourcing Decision Matrix

Use the following logic flow to determine your procurement path.

Figure 1: Decision matrix for sourcing rare heterocyclic intermediates.

Synthesis Pathways (for Custom Requests)

When requesting a quote, suggesting a viable route demonstrates expertise and helps the CRO accurately price the project.

Route A: The Cross-Coupling Approach (Preferred for Chiral)

This route avoids the difficult reduction of a pyridine ring and allows the use of commercially available chiral piperidine precursors.

-

Starting Materials: 2-Chloro-6-(trifluoromethyl)pyridine + (N-Boc-piperidin-3-yl)zinc iodide (Negishi reagent).

-

Catalyst: Pd(dppf)Cl2 or PEPPSI-IPr.

-

Mechanism: Negishi coupling links the sp2 pyridine to the sp3 piperidine.

-

Deprotection: Acidic removal of the Boc group yields the target.

Route B: The Reduction Approach (Racemic)

-

Coupling: Suzuki coupling of 2-Chloro-6-(trifluoromethyl)pyridine with 3-Pyridylboronic acid.

-

Intermediate: 2-(3-Pyridyl)-6-(trifluoromethyl)pyridine.

-

Reduction: Hydrogenation (H2, PtO2) of the non-fluorinated pyridine ring.

-

Risk: The CF3 group can be labile under harsh hydrogenation conditions; selectivity is challenging.

-

Figure 2: Comparison of synthetic routes. Route A is recommended for chiral purity.

Technical Handling & Quality Control (QC)

Identity Verification Protocol

Upon receipt of the material, perform the following validation steps:

-

1H NMR (Proton NMR):

-

Look for the characteristic CF3-pyridine signals (typically two doublets and a triplet if 2,6-disubstituted, or a specific pattern for 2,3,6-substitution).

-

Verify the Piperidine-3-yl methine proton (multiplet around 2.5-3.0 ppm).

-

Self-Validation: Integration of the aromatic protons vs. the piperidine protons must match the 3:9 ratio (approx).

-

-

19F NMR (Fluorine NMR):

-

Essential for verifying the integrity of the -CF3 group. Expect a singlet around -68 ppm (relative to CFCl3).

-

Warning: If multiple fluorine peaks appear, the CF3 group may have degraded or the synthesis produced regioisomers.

-

-

Chiral HPLC/SFC:

-

If you ordered a specific enantiomer (e.g., R), you must run Chiral SFC to confirm ee% > 98%. Do not trust the COA blindly for custom chiral synthesis.

-

Storage & Stability

-

Hygroscopicity: As a secondary amine, the free base will absorb CO2 and water from the air. Store as the HCl salt in a desiccator at -20°C.

-

Reactivity: The secondary amine is a nucleophile. Avoid storage in acetone or aldehydes (forms enamines/imines). The CF3 group is generally stable but can undergo hydrolysis under strongly basic, high-temperature conditions.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Sakamoto, T., et al. (1985). Palladium-catalyzed cross-coupling reactions of organoboron compounds with organic halides. Synthetic Communications. (Foundational reference for Suzuki coupling of pyridines). Link

-

Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Effective Catalyst for Negishi Cross-Coupling. Chemistry – A European Journal. (Methodology for sp2-sp3 coupling). Link

-

Enamine Ltd. Building Blocks & Custom Synthesis Services. Link

-

Combi-Blocks Inc. Pyridine Building Blocks Catalog. Link

Lipophilicity and LogP of Trifluoromethylpyridine Derivatives: A Technical Guide for Drug Design

Introduction

Trifluoromethylpyridine (TFMP) derivatives have established themselves as privileged scaffolds in both medicinal chemistry and agrochemical development[1]. The strategic incorporation of a trifluoromethyl (-CF₃) group onto a pyridine ring profoundly alters the physicochemical landscape of the molecule. By combining the "magic methyl" steric bulk with the "magic fluoro" electronic properties, TFMP derivatives offer enhanced metabolic stability, target binding affinity, and optimized lipophilicity[2][3]. This whitepaper provides a mechanistic analysis of TFMP lipophilicity (LogP), supported by empirical data, and establishes a rigorously self-validating protocol for its experimental determination.

Mechanistic Causality: Why the -CF₃ Group Alters Lipophilicity

The addition of a -CF₃ group to a pyridine core is not merely a steric substitution; it is a profound electronic and thermodynamic perturbation that directly drives the partition coefficient (LogP).

-

Inductive Electron Withdrawal and pKa Shift: Fluorine is the most electronegative element. The -CF₃ group exerts a strong electron-withdrawing inductive effect (-I) on the pyridine π-system[3]. This pulls electron density away from the basic nitrogen atom, significantly lowering its pKa. Consequently, the nitrogen's capacity to act as a hydrogen-bond acceptor with aqueous solvents is diminished, driving the molecule toward the lipophilic phase[4].

-

Disruption of Solvation Shells: While the C-F bond is highly polarized, the symmetrical tetrahedral geometry of the -CF₃ group creates a dense, non-polarizable electron cloud. This "Teflon-like" surface disrupts the formation of ordered water solvation shells (clathrates). To maximize thermodynamic entropy, the molecule is forced out of the aqueous phase and into non-polar environments (e.g., lipid bilayers or octanol)[3].

Caption: Logical pathway of how TFMP structural features drive physicochemical property shifts.

Quantitative Data: LogP Variations Across TFMP Derivatives

The baseline lipophilicity of a TFMP derivative is heavily influenced by positional isomerism and the presence of auxiliary functional groups. The table below summarizes the empirical LogP values of diverse TFMP derivatives, demonstrating how electron-donating or withdrawing co-substituents modulate the baseline lipophilicity.

| Compound Name | Core Structure | Auxiliary Substituents | LogP Value | Primary Application |

| 6-(Trifluoromethyl)pyridine-3,4-diamine | TFMP | Two amino groups (-NH₂) | 0.36 | Synthetic Intermediate[5] |

| Sulfoxaflor | TFMP | N-cyano-S-methylsulfonimidoyl | 0.80 | Agrochemical / Insecticide[6] |

| 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine | TFMP | Piperidine-phenoxy motif | ~2.80 | CNS Drug Discovery[7] |

| 2-Butoxy-3-nitro-5-(trifluoromethyl)pyridine | TFMP | Butoxy (-O-Bu), Nitro (-NO₂) | 3.18 | Functional Materials[8] |

| 2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine | TFMP | Chloro (-Cl), Methylthio (-S-Me) | 3.47 | Pharmaceutical Building Block[9] |

Data Analysis: Compounds with polar, hydrogen-bond donating groups (like the diamine derivative) maintain a low LogP (0.36) despite the presence of the -CF₃ group[5]. Conversely, combining the TFMP core with bulky, hydrophobic ethers or thioethers pushes the LogP well above 3.0, optimizing the molecule for passive membrane diffusion[8][9].

Self-Validating Experimental Protocol: Shake-Flask Method for TFMP LogP

While computational models provide initial estimates, empirical determination via the shake-flask method remains the gold standard. However, highly lipophilic TFMP derivatives are prone to aqueous insolubility, which can fatally skew LogP measurements[4]. The following protocol integrates strict causality and self-validating checkpoints to ensure data integrity.

Step 1: Kinetic Solubility Assessment

-

Procedure: Prior to partitioning, measure the kinetic solubility of the TFMP derivative in the aqueous buffer (pH 7.4) using nephelometry.

-

Causality: If a compound's solubility is below the assay's working concentration, it will form micro-precipitates. These precipitates are often quantified as "aqueous phase" by downstream detectors, artificially lowering the calculated LogP[4].

Step 2: Mutual Solvent Saturation

-

Procedure: Vigorously stir 1-octanol and aqueous buffer together for 24 hours at 25°C, then separate. Use these mutually saturated phases for the assay.

-

Causality: Water and octanol are partially miscible. If pure solvents are used, volume shifts will occur during the partitioning phase as the solvents saturate each other, altering the concentration ratio and invalidating the result.

Step 3: Partitioning and Equilibration

-

Procedure: Dissolve the TFMP compound in the saturated octanol phase. Add an equal volume of saturated aqueous buffer. Shake mechanically at 25°C (±0.5°C) for 60 minutes.

-

Causality: Mechanical shaking maximizes the interfacial surface area for mass transfer. Strict temperature control is mandatory because partition coefficients are highly temperature-dependent thermodynamic constants.

Step 4: Micro-emulsion Cleavage (Centrifugation)

-

Procedure: Centrifuge the biphasic mixture at 4000 x g for 15 minutes.

-

Causality: Shaking generates micro-emulsions—tiny droplets of octanol suspended in water. If not cleaved by centrifugation, these octanol droplets (carrying high concentrations of the lipophilic TFMP compound) will be sampled with the aqueous phase, resulting in a falsely low LogP.

Step 5: Dual-Phase LC-MS/MS Quantification and Mass Balance Validation

-

Procedure: Sample both the octanol and aqueous phases independently. Quantify the compound concentration using LC-MS/MS. Calculate the LogP as

. -

Self-Validation Check: Calculate the total mass recovered (

). If the recovered mass is less than 95% of the initial input mass, the assay is invalid. -

Causality: A failed mass balance indicates that the compound either precipitated at the liquid-liquid interface or adsorbed onto the glass vial. By measuring both phases rather than just one, the system self-diagnoses physical instability.

Caption: Self-validating shake-flask workflow for accurate LogP determination of TFMP derivatives.

Conclusion

The integration of a trifluoromethyl group into a pyridine ring is a powerful tool in chemical design, offering precise control over a molecule's lipophilicity and pharmacokinetic profile. By understanding the electronic and steric causality behind these shifts, and by employing rigorously self-validating experimental protocols, researchers can reliably harness TFMP derivatives to overcome membrane permeability and metabolic stability bottlenecks in modern drug development.

References

-

6-(Trifluoromethyl)pyridine-3,4-diamine , fluorochem.co.uk,5

-

Exploring Barriers in 2-Fluoro-4-(Trifluoromethyl)Pyridine Market: Trends and Analysis 2025-2033 , marketreportanalytics.com, 2

-

LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC - NIH , nih.gov, 4

-

3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide , benchchem.com, 3

-

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine , vulcanchem.com, 7

-

1881330-57-9 | 2-Butoxy-3-nitro-5-(trifluoromethyl)pyridine , chemscene.com, 8

-

2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine , fluorochem.co.uk, 9

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides , acs.org, 1

-

Sulfoxaflor | C10H10F3N3OS | CID 16723172 - PubChem , nih.gov, 6

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. marketreportanalytics.com [marketreportanalytics.com]

- 3. 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide | 265314-18-9 | Benchchem [benchchem.com]

- 4. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Sulfoxaflor | C10H10F3N3OS | CID 16723172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine (1020336-04-2) for sale [vulcanchem.com]

- 8. chemscene.com [chemscene.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

Methodological & Application

Synthesis of 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine from 2-chloro-6-(trifluoromethyl)pyridine

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Strategic rationale, mechanistic causality, and scalable step-by-step protocols.

Strategic Rationale & Mechanistic Causality

The incorporation of the 6-(trifluoromethyl)pyridine and piperidine motifs is a highly effective strategy in medicinal chemistry for modulating a drug candidate's pKa, improving metabolic stability, and enhancing lipophilicity. However, forging a direct C(sp²)–C(sp³) bond between a pyridine ring and a saturated piperidine ring presents significant synthetic challenges.

While direct sp²-sp³ cross-coupling methods (such as photoredox cross-electrophile coupling or specialized Negishi couplings) have advanced, they frequently suffer from competitive

To ensure a self-validating, highly scalable, and robust system , this protocol utilizes a traditional, process-chemistry-validated three-step sequence[1]:

-

Suzuki-Miyaura Cross-Coupling: Utilizing an unsaturated boronic ester (1-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester) entirely bypasses

-hydride elimination risks[2]. The electron-withdrawing trifluoromethyl group on the pyridine electrophile accelerates the initial oxidative addition of Palladium. -

Catalytic Hydrogenation: Chemoselective reduction of the tetrahydropyridine double bond without defluorinating the CF₃ group or reducing the aromatic pyridine ring.

-

Acidic Deprotection: Quantitative removal of the Boc protecting group to yield the target secondary amine[3].

Synthetic Workflow Visualization

Figure 1: Three-step synthetic workflow for 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine.

Quantitative Data: Suzuki-Miyaura Optimization

The selection of the catalyst system in Step 1 is the most critical variable. As summarized in Table 1, the bidentate ligand dppf outperforms monodentate phosphines. The large bite angle (99°) of dppf forces the intermediate Pd(II) complex into a geometry that highly accelerates the final reductive elimination step, preventing catalyst stalling.

Table 1: Optimization of the Suzuki-Miyaura Cross-Coupling (Step 1)

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 45 | Sluggish oxidative addition; high catalyst deactivation. |

| 2 | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 62 | Moderate conversion; steric hindrance impedes transmetalation. |

| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 88 | Optimal. Large bite angle facilitates reductive elimination. |

| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85 | Comparable to Entry 3, but less cost-effective for scale-up. |

Step-by-Step Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 1-Boc-3-(6-(trifluoromethyl)pyridin-2-yl)-1,2,5,6-tetrahydropyridine.

-

Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, charge 2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv, e.g., 10.0 mmol) and 1-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester (1.1 equiv, 11.0 mmol).

-

Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M relative to the electrophile). Add K₂CO₃ (2.5 equiv, 25.0 mmol).

-

Catalyst Addition: Under a steady stream of nitrogen, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%). Causality Note: The dichloromethane adduct of Pd(dppf)Cl₂ is used for its superior stability and solubility profiles compared to the uncomplexed catalyst.

-

Reaction: Seal the flask and heat to 90 °C for 12 hours.

-

Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 181.5) disappears and the product mass (m/z 329.1 [M+H]⁺) dominates.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford Intermediate 1.

Step 2: Chemoselective Catalytic Hydrogenation

Objective: Reduce the tetrahydropyridine ring to yield 1-Boc-3-(6-(trifluoromethyl)pyridin-2-yl)piperidine.

-

Preparation: Dissolve Intermediate 1 (1.0 equiv) in anhydrous Methanol (0.1 M).

-

Catalyst Loading: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a nitrogen atmosphere to prevent auto-ignition of the catalyst.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4–6 hours. Causality Note: Limiting the pressure to 1 atm prevents the unwanted defluorination of the CF₃ group and avoids reducing the pyridine ring.

-

Self-Validation: Confirm completion via ¹H NMR. The characteristic alkene proton multiplet (δ 6.2–6.5 ppm) from the tetrahydropyridine ring must be completely absent.

-

Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate in vacuo to yield Intermediate 2, which is typically pure enough to use directly in the next step.

Step 3: Boc-Deprotection and Free Base Isolation

Objective: Cleave the carbamate protecting group to yield the target 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine.

-

Preparation: Dissolve Intermediate 2 (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

-

Acidic Cleavage: Slowly add 4M HCl in 1,4-Dioxane (10.0 equiv). Stir at room temperature for 2 hours. Causality Note: HCl in Dioxane is preferred over Trifluoroacetic acid (TFA) because it directly yields a crystalline hydrochloride salt and avoids the generation of highly persistent trifluoroacetate counterions, which can complicate downstream biological assays[3].

-

Self-Validation: Monitor via LC-MS. The Boc-protected mass (m/z 331.1 [M+H]⁺) should shift to the free amine mass (m/z 231.1 [M+H]⁺).

-

Workup (Free-Basing): Concentrate the reaction mixture to dryness. To isolate the free base, partition the resulting solid between EtOAc and 1M aqueous NaOH. Extract the aqueous layer twice with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the pure target compound.

References

-

Beutner, G. L., Simmons, E. M., Ayers, S., Bemis, C. Y., Goldfogel, M. J., Joe, C. L., Marshall, J., & Wisniewski, S. R. (2021). "A Process Chemistry Benchmark for sp²–sp³ Cross Couplings." Journal of Organic Chemistry, 86(15), 10380-10396.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

-

Wuts, P. G. M., & Greene, T. W. (2006). "Greene's Protective Groups in Organic Synthesis, Fourth Edition." John Wiley & Sons, Inc.

Sources

Application Note: High-Selectivity Hydrogenation of 2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine

This Application Note is structured to guide researchers through the complete hydrogenation of 2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine to its corresponding bis-piperidine scaffold. This transformation is critical in medicinal chemistry for converting flat, aromatic systems into three-dimensional, sp³-rich pharmacophores (Fragment-Based Drug Discovery).

Executive Summary

The hydrogenation of 2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine presents a unique chemoselective challenge due to the electronic disparity between the two pyridine rings. The trifluoromethyl (CF₃) group strongly deactivates the attached ring (Ring B) toward electrophilic attack and metal surface adsorption, while the unsubstituted ring (Ring A) remains relatively electron-rich.

This protocol details an optimized method using Adams’ Catalyst (PtO₂) in glacial acetic acid . This system overcomes the electronic deactivation of the CF₃ group and prevents catalyst poisoning by the basic nitrogen atoms, ensuring full conversion to the bis-piperidine scaffold.

Mechanistic Insight & Strategy

The Challenge of Pyridine Hydrogenation

Neutral pyridines are notoriously difficult to hydrogenate because the nitrogen lone pair binds strongly to the metal catalyst surface, effectively "poisoning" the active sites.

-

Solution: Protonation. Conducting the reaction in acidic media (AcOH or HCl/MeOH) converts the pyridine to a pyridinium ion. This eliminates lone-pair coordination and activates the ring toward hydride transfer from the metal surface.

Regioselectivity & The CF₃ Effect

-

Ring A (3-pyridyl): Electron-rich, basic. Reduces rapidly.

-

Ring B (6-CF₃-2-pyridyl): Electron-deficient due to the strong

-withdrawing nature of the CF₃ group. Reduces more slowly. -

Implication: Incomplete hydrogenation often leads to a partially reduced intermediate where Ring A is saturated (piperidine) and Ring B remains aromatic. Forcing conditions (high pressure/temperature) are required to drive the reaction to completion.

Reaction Pathway Visualization

Figure 1: Reaction pathway showing the kinetic preference for the reduction of the electron-rich Ring A prior to the CF₃-deactivated Ring B.[1]

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| Substrate | 2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine | Starting Material |

| Catalyst | Platinum(IV) oxide (PtO₂, Adams' Catalyst) | Heterogeneous Catalyst |

| Solvent | Glacial Acetic Acid (AcOH) | Solvent & Activator (Proton source) |

| Gas | Hydrogen (H₂), >99.9% purity | Reductant |

| Workup | NaOH (aq), Dichloromethane (DCM) | Neutralization & Extraction |

Method A: High-Pressure Hydrogenation (Gold Standard)

Recommended for full conversion to the bis-piperidine.

Step-by-Step Procedure:

-

Catalyst Loading:

-

In a high-pressure autoclave liner, weigh out PtO₂ (10 wt% equivalent relative to substrate) .

-

Note: PtO₂ is not pyrophoric initially but becomes active Pt(0) upon exposure to H₂. Handle with care.

-

-

Substrate Addition:

-

Dissolve 1.0 g of 2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine in 15 mL of Glacial Acetic Acid .

-

Add the solution carefully to the catalyst in the liner.

-

Critical: Do not use halogenated solvents (DCM, CHCl₃) as they can dehalogenate or poison the catalyst under these conditions.

-

-

Hydrogenation:

-

Seal the autoclave. Purge with Nitrogen (N₂) three times (5 bar) to remove oxygen.

-

Purge with Hydrogen (H₂) three times (5 bar).

-

Charge the vessel to 50 bar (approx. 725 psi) H₂.

-

Heat the reaction to 50°C and stir vigorously (1000 rpm) for 12–24 hours .

-

Checkpoint: Monitor pressure drop. A cessation of pressure drop indicates reaction completion.

-

-

Workup (The "Basification" Step):

-

Cool the vessel to Room Temperature (RT) and carefully vent H₂. Purge with N₂.

-

Filter the reaction mixture through a pad of Celite to remove the platinum black. Wash the pad with Methanol (MeOH).

-

Concentrate the filtrate under reduced pressure to remove most of the AcOH/MeOH.

-

Neutralization: Dissolve the viscous residue in water. Slowly add 20% NaOH (aq) at 0°C until pH > 12.

-

Why? The product exists as an acetate salt. High pH is required to liberate the free amine for extraction.

-

-

Extraction & Isolation:

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Dry combined organics over Na₂SO₄, filter, and concentrate.[2]

-

Yield Expectation: 85–95% as a mixture of diastereomers (cis/trans isomers relative to ring connection and CF₃).

-

Method B: Alternative (Parr Shaker / Lower Pressure)

Use if high-pressure autoclave is unavailable. May require longer times or yield partially reduced products.

-

Catalyst: 10 wt% Pd/C (Degussa type).

-

Solvent: Methanol with 2.0 equiv. HCl (12M).

-

Conditions: 50 psi H₂, RT to 40°C, 24–48 hours.

-

Note: The HCl is strictly necessary to form the pyridinium salt in situ.

Workflow Visualization

Figure 2: Operational workflow for the batch hydrogenation process.

Critical Parameters & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Poisoning of catalyst by product amine. | Ensure solvent is acidic (AcOH). Increase H₂ pressure or catalyst loading. |

| Stalled at Intermediate | CF₃ ring (Ring B) failed to reduce. | Increase Temperature to 60–70°C. The CF₃ ring requires higher activation energy. |

| De-fluorination | Hydrodefluorination of CF₃ group. | Avoid Pd/C at high temps. PtO₂ is less prone to C-F cleavage than Pd. Keep temp < 60°C. |

| Low Yield after Workup | Product trapped in aqueous phase. | Piperidines are highly polar/water-soluble. Ensure pH > 12 and salt the aqueous layer (NaCl) during extraction. |

References

- General Pyridine Hydrogenation: Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-VCH, 2001. (Classic text establishing PtO₂/AcOH as the standard).

-

Synthesis of Trifluoromethyl Piperidines

- Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv

- Source: N

-

URL: [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO₂

- Catalytic Hydrogenation of Substituted Pyridines with PtO₂ C

- Source: Asian Journal of Chemistry

-

URL: [Link]

-

Enantioselective Hydrogenation of CF3-Pyridines

-

Enantioselective synthesis of trifluoromethyl substituted piperidines... via hydrogenation of pyridinium hydrochlorides.

- Source: Organic Chemistry Frontiers (RSC)

-

URL: [Link]

-

Sources

Precision Cross-Coupling Protocols for 6-Trifluoromethylpyridine Scaffolds

Topic: Cross-coupling reactions for 6-trifluoromethylpyridine scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Introduction: The Fluorine Effect in Heterocyclic Scaffolds

In modern drug discovery, the 6-(trifluoromethyl)pyridine motif acts as a critical bioisostere. The strategic placement of the trifluoromethyl (

-

Metabolic Stability: The strong C-F bonds and steric bulk of the

group block metabolic oxidation at the susceptible C6 position, extending the half-life of the drug candidate. -

Electronic Modulation: The

group is strongly electron-withdrawing ( -

Lipophilicity: It enhances membrane permeability, crucial for CNS-active agents.

However, these same electronic properties create synthetic challenges. The electron-deficient ring facilitates oxidative addition but can destabilize the transmetallation step or lead to catalyst poisoning via nitrogen coordination. This guide provides optimized, field-proven protocols to overcome these barriers.

Mechanistic Logic & Workflow

The success of cross-coupling on this scaffold depends on balancing the catalytic cycle. The electron-poor nature of 6-trifluoromethylpyridine accelerates Oxidative Addition (OA) but makes the metal center more susceptible to non-productive coordination.

Strategic Workflow Diagram

Caption: Decision matrix for functionalizing 2-chloro-6-(trifluoromethyl)pyridine based on target moiety.

Protocol 1: Suzuki-Miyaura Coupling (Aryl-Aryl Bond Formation)

Challenge: The electron-deficient pyridine ring makes the corresponding boronic acid/ester unstable (prone to protodeboronation). Solution: Invert the coupling partners. Use 2-chloro-6-(trifluoromethyl)pyridine as the electrophile and a stable aryl boronic acid as the nucleophile.

Optimized Reagents

-

Catalyst:

(Source of Pd(0)) -

Ligand: XPhos or SPhos .

-

Rationale: These bulky, electron-rich biaryl phosphine ligands facilitate the oxidative addition of the aryl chloride and, more importantly, promote the reductive elimination step which can be sluggish with electron-poor rings.

-

-

Base:

(Tribasic Potassium Phosphate).-

Rationale: Milder than alkoxides, reducing side reactions like hydrolysis of the

group.

-

-

Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Protocol

-

Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with:

-

2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv, e.g., 181 mg, 1.0 mmol)

-

Aryl Boronic Acid (1.2 equiv)

- (2.0 equiv, finely ground)

- (2 mol%)

-

XPhos (4 mol%)

-

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

-

Critical: Oxygen must be excluded to prevent homocoupling of the boronic acid.

-

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 90°C for 4–12 hours.

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the chloride (M+H 182).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

, and concentrate. Purify via silica flash chromatography.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Challenge: The pyridine nitrogen can chelate Palladium, poisoning the catalyst. The electron-withdrawing

Optimized Reagents

-

Catalyst: BrettPhos Pd G4 (or Pd(OAc)2 + BrettPhos).

-

Rationale: BrettPhos provides extreme steric bulk, preventing the pyridine nitrogen from binding to the Pd center, ensuring the cycle proceeds through the amine.

-

-

Base: Sodium tert-butoxide (

) or LHMDS (for base-sensitive substrates). -

Solvent: Toluene (anhydrous).[2]

Step-by-Step Protocol

-

Drying: Flame-dry a Schlenk tube and cool under Argon.

-

Charging: Add:

-

2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv)

-

Primary or Secondary Amine (1.2 equiv)

- (1.4 equiv)

-

BrettPhos Pd G4 (1–3 mol%)

-

-

Solvent: Add anhydrous Toluene (0.2 M concentration relative to halide).

-

Reaction: Heat to 80–100°C .

-

Note: Conversion is often rapid (1–4 hours) due to the activated nature of the pyridine ring.

-

-

Workup: Filter through a pad of Celite to remove palladium residues and salts. Concentrate and purify.

Protocol 3: Negishi Coupling (Alkyl/Zinc Reagents)

Challenge: Introducing

Optimized Reagents

-

Catalyst: Pd-PEPPSI-IPent or Pd-PEPPSI-IPr .

-

Rationale: These N-Heterocyclic Carbene (NHC) complexes are highly stable and resistant to oxidation, making them ideal for coupling alkyl-zinc reagents.

-

-

Reagent: Alkylzinc halide (R-ZnX), prepared via Knochel's method.[4]

-

Additive: LiCl (Lithium Chloride).

-

Rationale: LiCl breaks up polymeric zinc aggregates, increasing the concentration of the active monomeric zinc species for transmetallation.

-

Step-by-Step Protocol

-

Zinc Reagent Prep: Activate Zinc dust with 1,2-dibromoethane and TMSCl in THF. Add the alkyl iodide to generate R-ZnI. Ensure LiCl (1.0 equiv relative to Zn) is present.

-

Coupling Setup: In a separate flask, dissolve 2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv) and Pd-PEPPSI-IPent (2 mol%) in THF/NMP (2:1).

-

Addition: Add the organozinc solution dropwise to the catalyst/pyridine mixture at 0°C .

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–16 hours.

-

Quench: Carefully quench with saturated

(aqueous).

Troubleshooting & Optimization

The following table summarizes common failure modes and their specific remedies for this scaffold.

| Failure Mode | Symptom (LC-MS) | Root Cause | Corrective Action |

| Protodeboronation | Mass of Ar-H (boronic acid minus | Unstable boronic acid partner | Switch to Boronic Ester (Pinacol) or use anhydrous conditions (Molander salts). |

| Hydrodehalogenation | Mass of Pyridine-H (Cl replaced by H) | Switch solvent from alcohol/ether to Toluene . Reduce reaction temp. | |

| No Reaction | Starting Material unchanged | Catalyst poisoning by Pyridine N | Switch to bulkier ligand (BrettPhos , tBuXPhos ) to crowd out the Nitrogen. |

| Homocoupling | Ar-Ar dimer | Oxygen presence | Perform Freeze-Pump-Thaw (3 cycles) on solvents.[7] |

References

-

Suzuki-Miyaura Coupling of Electron-Deficient Pyridines

-

Buchwald-Hartwig Amination Protocols

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

-

Negishi Coupling with PEPPSI Catalysts

-

Medicinal Chemistry of Trifluoromethylpyridines

- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. hammer.purdue.edu [hammer.purdue.edu]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimizing Kinase Inhibitor Potency with 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine (referred to herein as TFMPP ) as a privileged scaffold in the synthesis of Type I and Type II kinase inhibitors.[1][2][3]

Executive Summary

The intermediate 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine (TFMPP) represents a "privileged structure" in modern kinase inhibitor design.[1][2] It combines a metabolically robust hinge-binding or solvent-front motif (the trifluoromethylpyridine) with a solubilizing, vector-rich handle (the piperidine ring).[1][2]

This guide details the protocols for incorporating TFMPP into drug candidates, specifically targeting PI3K/mTOR , PIM , and CDK pathways.[1][2][3] It addresses the critical challenges of stereochemical resolution, N-functionalization, and biological validation.[1][2][3]

Key Advantages of TFMPP Scaffold

| Feature | Medicinal Chemistry Benefit | Mechanism |

| 6-CF | Metabolic Stability | Blocks CYP450-mediated oxidation at the susceptible C6 position of the pyridine ring [1].[1][2] |

| Pyridine Nitrogen | Hinge Interaction | Acts as a weak H-bond acceptor, often interacting with the kinase hinge region (e.g., Val/Leu residues).[1][2][3] |

| 3-Piperidinyl Ring | Vector Control | The |

| Secondary Amine | Diversification | Provides a nucleophilic handle for rapid library generation via reductive amination or amide coupling.[1][2][3] |

Strategic Positioning in Kinase Chemical Space

The TFMPP scaffold is structurally homologous to intermediates used in high-profile inhibitors such as Torin2 (mTOR/PI3K) and PQR309 (Bimiralisib) .[1][2][3] In these systems, the trifluoromethyl group enhances lipophilicity (

Visualization: The TFMPP Pharmacophore Map

The following diagram illustrates how TFMPP connects to critical binding pockets within a generic kinase domain.[1][2][3]

Figure 1: Pharmacophore mapping of the TFMPP scaffold showing functional sub-units and their relevance to specific kinase targets.[1][2][3]

Experimental Protocols

Protocol A: Chiral Resolution of TFMPP

Rationale: The 3-position of the piperidine ring is a chiral center.[1][2][3] Kinase active sites are highly stereoselective; typically, the (S)-enantiomer of 3-substituted piperidines offers superior binding affinity in PI3K/mTOR pockets [2].[1][2] Using the racemate dilutes potency by 50%.[1][2][3]

Materials:

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (43.4 mmol) of racemic TFMPP in 100 mL of hot Ethanol/Methanol (9:1).

-

Salt Formation: Add 0.5 equivalents of L-Tartaric acid dissolved in minimal hot ethanol dropwise.

-

Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.

-

Filtration: Filter the white precipitate.[1][2][3] This is the diastereomeric salt enriched in the (S)-isomer.[1][2][3]

-

Recrystallization: Recrystallize the solid from hot ethanol 2–3 times until chiral HPLC indicates >98% ee.

-

Free Basing: Suspend the salt in DCM and wash with 1M NaOH (aq). Dry the organic layer (

) and concentrate to yield (S)-TFMPP.[1][2][3]

Protocol B: Divergent Synthesis via Reductive Amination

Rationale: The secondary amine of the piperidine is the primary point of diversification.[1][2][3] Reductive amination is preferred over alkylation to avoid over-alkylation (quaternization) and to introduce complex "warheads" (e.g., substituted benzaldehydes) [3].[1][2][3]

Target: Synthesis of N-benzyl derivatives (Generic Kinase Inhibitor Precursors).

Reagents:

Workflow:

-

Imine Formation: In a dry round-bottom flask, dissolve (S)-TFMPP (1 mmol) and the Aryl Aldehyde (1.1 mmol) in DCE (5 mL). Add Acetic Acid.[1][2][3] Stir at Room Temperature (RT) for 1 hour under

. -

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

-

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Quench: Quench with saturated

(aq). -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

.[1][2][3] -

Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Protocol C: Biological Validation (ADP-Glo™ Kinase Assay)

Rationale: To verify the inhibitory potential of the synthesized TFMPP derivatives, a luminescent ADP detection assay is standard.[1][2][3] This protocol is adapted for PIM1 kinase , a common target for this scaffold.[1][2][3]

Assay Conditions:

-

Substrate: S6 Ribosomal Protein Peptide (50 µM final).

-

ATP: 10 µM (at

apparent).[1][2][3] -

Buffer: 40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA, 1 mM DTT.

Procedure:

-

Compound Prep: Prepare 3-fold serial dilutions of the TFMPP derivative in 100% DMSO. Transfer 1 µL to a 384-well white plate.

-

Enzyme Addition: Add 2 µL of PIM1 Enzyme solution. Incubate 10 mins at RT (to allow compound-enzyme binding).

-

Reaction Start: Add 2 µL of Substrate/ATP mix.

-

Incubation: Incubate at RT for 60 minutes.

-

Detection: Add 5 µL of ADP-Glo™ Reagent (stops kinase, depletes ATP).[1][2][3] Incubate 40 mins.

-

Development: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2][3] Incubate 30 mins.

-

Read: Measure Luminescence on a plate reader (e.g., EnVision). Calculate

using a 4-parameter logistic fit.

Synthetic Workflow Visualization

The following diagram outlines the logical flow from the raw intermediate to a library of potential inhibitors.

Figure 2: Synthetic workflow for converting TFMPP into a focused kinase inhibitor library.[1][2]

Troubleshooting & Optimization

-